
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is a highly fluorinated ether compound It is characterized by its unique structure, which includes multiple fluorine atoms and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane typically involves the introduction of fluorine atoms into an ether framework. One common method is the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and containment of the highly reactive and potentially hazardous fluorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may be less common due to the stability of the fluorinated ether structure.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace fluorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride may be required.
Substitution: Nucleophiles such as amines or phenoxides can be used in the presence of bases like DBU or phosphazenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have unique properties like chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane involves its interaction with molecular targets through its fluorinated ether structure. The fluorine atoms can influence the electronic properties of the compound, making it highly stable and resistant to metabolic degradation. This stability allows it to interact with specific molecular pathways and targets, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.
Perfluorobutanesulfonyl fluoride: A perfluoroalkylsulfonylating agent with applications in organic synthesis.
Uniqueness
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is unique due to its specific ether linkage and the arrangement of fluorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61340-74-7 |
|---|---|
Formule moléculaire |
C6F12O |
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,6,6-nonafluoro-5-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(4(12,13)14)2(8,9)3(10,11)6(17,18)19-5(1,15)16 |
Clé InChI |
TZYJXNAJDNCXBR-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(OC1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


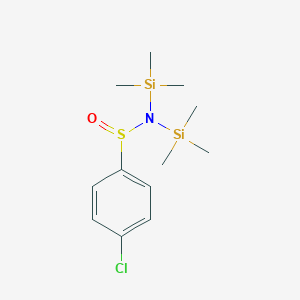

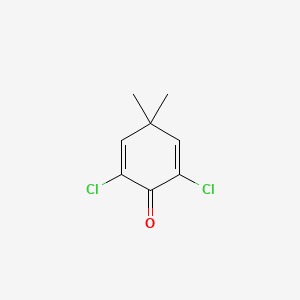
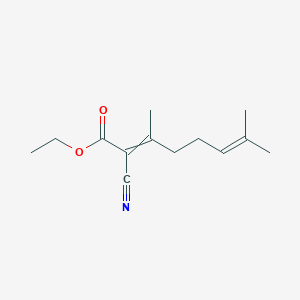
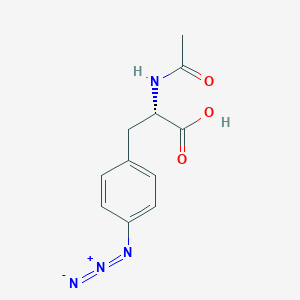
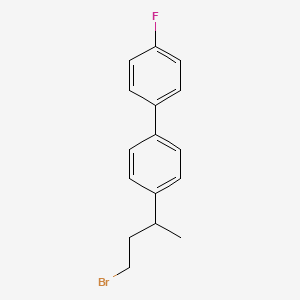

![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)

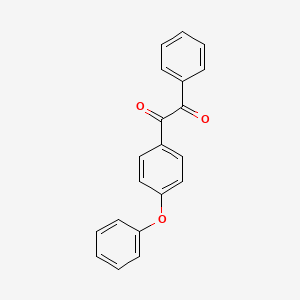
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
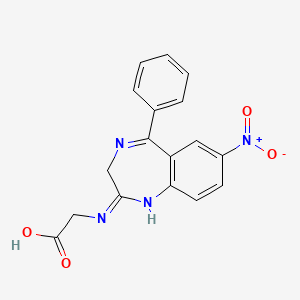

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
